Cas no 2227811-85-8 ((3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid)

(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- (3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid
- EN300-1907348
- 2227811-85-8
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- インチ: 1S/C8H8BrNO3/c9-6-1-5(3-10-4-6)7(11)2-8(12)13/h1,3-4,7,11H,2H2,(H,12,13)/t7-/m1/s1
- InChIKey: GVZZXWGMWSTRMP-SSDOTTSWSA-N
- ほほえんだ: BrC1=CN=CC(=C1)[C@@H](CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 244.96876g/mol
- どういたいしつりょう: 244.96876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 70.4Ų
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907348-2.5g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 2.5g |
$3641.0 | 2023-09-18 | ||
Enamine | EN300-1907348-0.1g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 0.1g |
$1635.0 | 2023-09-18 | ||
Enamine | EN300-1907348-10g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 10g |
$7988.0 | 2023-09-18 | ||
Enamine | EN300-1907348-5.0g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 5g |
$5387.0 | 2023-06-02 | ||
Enamine | EN300-1907348-10.0g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 10g |
$7988.0 | 2023-06-02 | ||
Enamine | EN300-1907348-0.05g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 0.05g |
$1560.0 | 2023-09-18 | ||
Enamine | EN300-1907348-5g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 5g |
$5387.0 | 2023-09-18 | ||
Enamine | EN300-1907348-1g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 1g |
$1857.0 | 2023-09-18 | ||
Enamine | EN300-1907348-0.25g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 0.25g |
$1708.0 | 2023-09-18 | ||
Enamine | EN300-1907348-1.0g |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid |
2227811-85-8 | 1g |
$1857.0 | 2023-06-02 |
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
(3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acidに関する追加情報
Compound (3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid: A Comprehensive Overview
Compound (3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid, with the CAS number 2227811-85-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure and stereochemistry, has been extensively studied for its potential applications in drug development and therapeutic interventions. The 5-bromopyridin-3-yl group and the R-configured hydroxyl propanoic acid moiety are key structural features that contribute to its intriguing chemical properties and biological activity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, leveraging cutting-edge techniques such as asymmetric catalysis and microwave-assisted reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for rigorous biological testing. The stereochemistry of the compound, particularly the R configuration, plays a pivotal role in determining its pharmacokinetic properties and bioavailability, which are critical factors in drug design.
Emerging research has highlighted the potential of (3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid as a promising candidate in the development of novel therapeutics targeting various diseases, including neurodegenerative disorders and inflammatory conditions. Studies have demonstrated that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and modulate cellular redox states. Furthermore, its anti-inflammatory properties have been validated through in vitro assays, where it showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The 5-bromopyridin-3-yl group within the molecule is known to confer enhanced stability and bioactivity due to its aromaticity and electron-withdrawing effects. This group also facilitates interactions with various biological targets, such as enzymes and receptors, thereby enhancing the compound's efficacy. Recent computational studies using molecular docking techniques have revealed potential binding modes of this compound with key therapeutic targets, providing valuable insights into its mechanism of action.
In terms of pharmacokinetics, (3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid demonstrates favorable absorption profiles, which are essential for oral bioavailability. Its hydroxyl propanoic acid moiety contributes to solubility and permeability, enabling efficient transport across biological membranes. Preclinical studies in animal models have further corroborated its safety profile, with minimal adverse effects observed at therapeutic doses.
The application of this compound extends beyond pharmacology into materials science, where its unique chemical properties make it a valuable component in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a versatile ligand has opened new avenues for exploring novel materials with applications in sensing, catalysis, and energy storage.
In conclusion, (3R)-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid stands as a remarkable example of how innovative synthetic strategies and interdisciplinary research can lead to groundbreaking discoveries in chemistry and biology. With its distinctive structure, potent biological activity, and versatile applications, this compound continues to be a focal point for researchers worldwide.
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